2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
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Overview
Description
cis-5R,6S-Thymine glycol: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed by the oxidation of thymine, resulting in the addition of two hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by the oxidation of thymine using reactive oxygen species. The reaction typically involves exposing thymine to ionizing radiation or chemical oxidizing agents such as hydrogen peroxide. The oxidation process introduces hydroxyl groups at the 5 and 6 positions of the thymine ring, creating the cis-5R,6S isomer .
Industrial Production Methods: While there is no large-scale industrial production of cis-5R,6S-Thymine glycol, it can be prepared in laboratory settings for research purposes. The synthesis involves controlled oxidation reactions, often using specific oxidizing agents and conditions to ensure the formation of the desired isomer .
Chemical Reactions Analysis
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert the glycol back to thymine or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ionizing radiation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Further oxidized thymine derivatives.
Reduction Products: Thymine, reduced thymine derivatives.
Substitution Products: Halogenated thymine derivatives, nucleophile-substituted derivatives.
Scientific Research Applications
cis-5R,6S-Thymine glycol has several applications in scientific research:
Chemistry: Studying the chemical properties and reactions of oxidized nucleobases.
Biology: Investigating the effects of oxidative DNA damage and the mechanisms of DNA repair.
Medicine: Understanding the role of oxidative stress in diseases and developing potential therapeutic strategies.
Industry: Developing methods for detecting and quantifying DNA damage in various industrial processes.
Mechanism of Action
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves its incorporation into DNA, where it disrupts normal base pairing and hydrogen bonding interactions. This disruption can lead to mutations and errors during DNA replication and transcription. The compound is recognized and repaired by the base excision repair pathway, which involves specific enzymes that identify and excise the damaged base, followed by DNA synthesis to fill the gap .
Comparison with Similar Compounds
trans-5R,6R-Thymine glycol: Another isomer of thymine glycol with different stereochemistry.
cis-5S,6R-Thymine glycol: A diastereomer of cis-5R,6S-Thymine glycol.
trans-5S,6S-Thymine glycol: Another diastereomer with different stereochemistry.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which affects its interactions with DNA and its recognition by DNA repair enzymes. This uniqueness makes it a valuable compound for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
Properties
CAS No. |
57968-48-6 |
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Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
InChI Key |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
Isomeric SMILES |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
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